

Technical Guide to the Safe Handling of 6-Bromo-2,3-difluorobenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **6-Bromo-2,3-difluorobenzaldehyde**

Cat. No.: **B1336277**

[Get Quote](#)

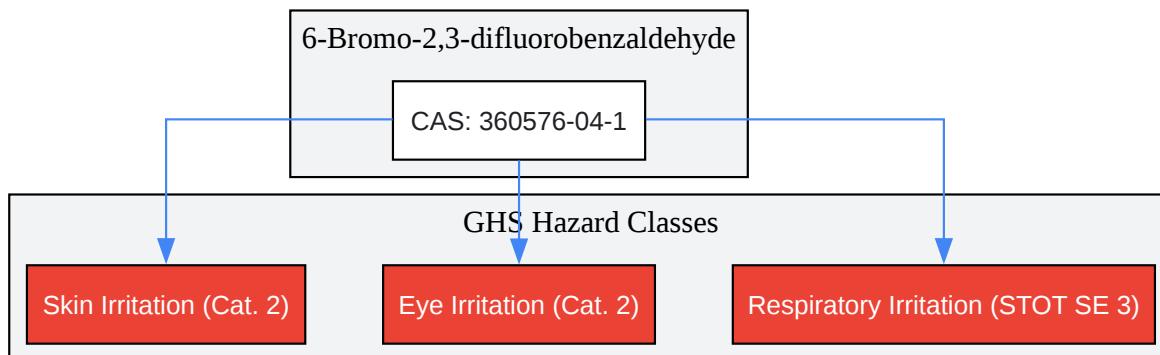
For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling considerations for **6-Bromo-2,3-difluorobenzaldehyde** (CAS No. 360576-04-1). It is intended to equip laboratory personnel with the necessary information to handle this compound safely and effectively in a research and development setting.

Hazard Identification and Classification

6-Bromo-2,3-difluorobenzaldehyde is classified as a hazardous chemical.[\[1\]](#) The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[\[1\]](#)[\[2\]](#)

GHS Classification:


- Skin Irritation: Category 2[\[1\]](#)
- Eye Irritation: Category 2[\[1\]](#)
- Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)[\[1\]](#)[\[2\]](#)

Signal Word: Warning[\[1\]](#)

Hazard Statements:

- H315: Causes skin irritation.[1]
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.[1][2]

The following diagram illustrates the logical relationship of the GHS hazard classifications for this compound.

[Click to download full resolution via product page](#)

Caption: GHS Hazard Classification for **6-Bromo-2,3-difluorobenzaldehyde**.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **6-Bromo-2,3-difluorobenzaldehyde** is provided in the table below.

Property	Value
CAS Number	360576-04-1
Molecular Formula	C ₇ H ₃ BrF ₂ O
Molecular Weight	221.00 g/mol
Appearance	White to off-white solid[1]
Odor	Characteristic[1]
Melting Point	39 - 43 °C (102.2 - 109.4 °F)[1]
Boiling Point	No data available[1]
Flash Point	No data available[1]
Solubility	Insoluble in water. Soluble in organic solvents.

Toxicological Information

Comprehensive quantitative toxicological data, such as LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%) values for oral, dermal, and inhalation routes, are not available for **6-Bromo-2,3-difluorobenzaldehyde**.^[3] The toxicological properties have not been fully investigated.^[1]

While specific data is lacking, the known irritant properties of the compound necessitate careful handling to avoid exposure. Studies on other benzaldehyde derivatives have shown a range of toxicological effects, underscoring the importance of treating this compound with caution.

Toxicological Endpoint	Data
Acute Oral Toxicity	No data available[3]
Acute Dermal Toxicity	No data available[3]
Acute Inhalation Toxicity	No data available[3]
Skin Corrosion/Irritation	Causes skin irritation (Category 2)[1]
Serious Eye Damage/Irritation	Causes serious eye irritation (Category 2)[1]
Respiratory or Skin Sensitization	No information available
Germ Cell Mutagenicity	No information available
Carcinogenicity	No information available
Reproductive Toxicity	No data available[3]
Specific Target Organ Toxicity (Single Exposure)	May cause respiratory irritation (Category 3)[1] [2]
Specific Target Organ Toxicity (Repeated Exposure)	No information available
Aspiration Hazard	No information available

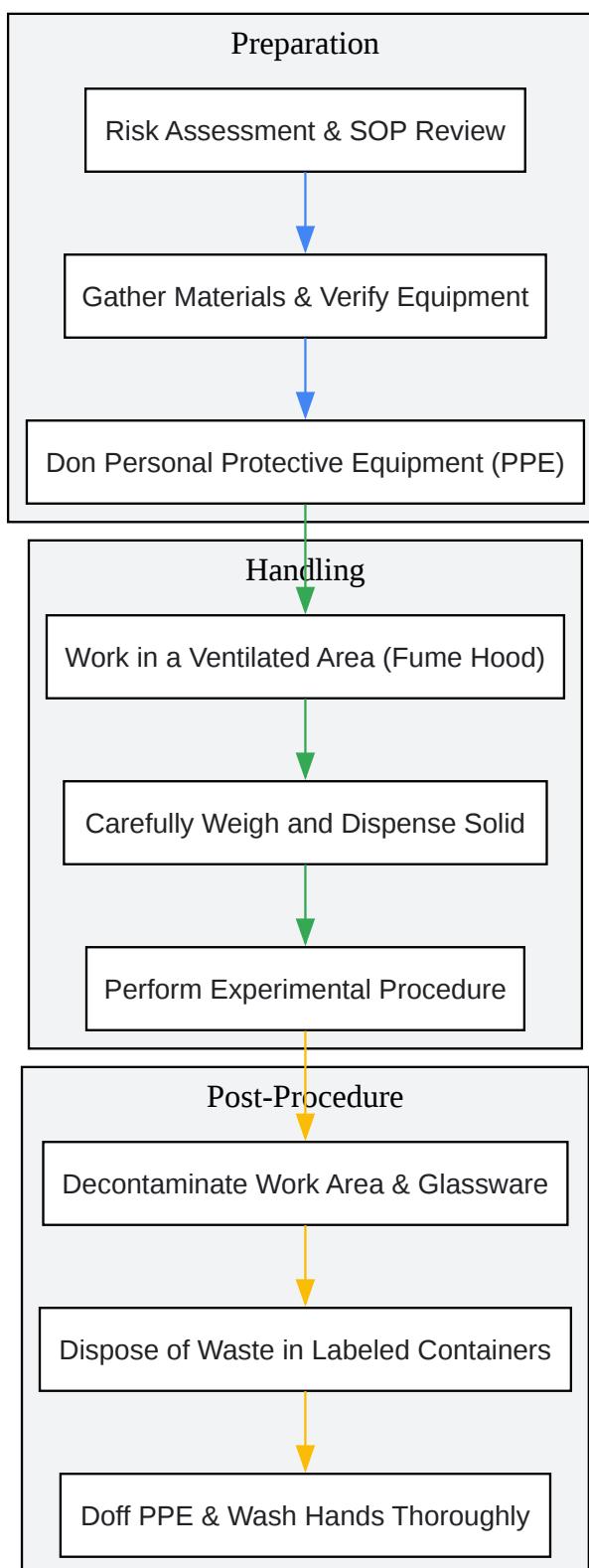
Handling and Storage

4.1. Engineering Controls: Work with **6-Bromo-2,3-difluorobenzaldehyde** should be conducted in a well-ventilated area, preferably in a certified chemical fume hood.[1] Eyewash stations and safety showers must be readily accessible.[1]

4.2. Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear chemical safety goggles or a face shield.[1]
- Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[1]
- Respiratory Protection: If dusts are generated or if working outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates

should be used.


4.3. Handling Procedures:

- Avoid contact with skin, eyes, and clothing.[[1](#)]
- Avoid breathing dust.[[1](#)]
- Wash hands thoroughly after handling.[[1](#)]
- Ensure containers are kept tightly closed when not in use.[[1](#)]

4.4. Storage:

- Store in a cool, dry, and well-ventilated place.[[1](#)]
- Keep containers tightly closed.[[1](#)]
- Store away from incompatible materials such as strong oxidizing agents.[[1](#)]
- Some sources recommend storage under an inert atmosphere.

The following diagram outlines a general workflow for the safe handling of hazardous solid chemicals like **6-Bromo-2,3-difluorobenzaldehyde** in a laboratory setting.

[Click to download full resolution via product page](#)

Caption: General workflow for safe handling of hazardous solid chemicals.

First-Aid Measures

- In case of eye contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[\[1\]](#)
- In case of skin contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[\[1\]](#)
- If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[\[1\]](#)
- If swallowed: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[\[1\]](#)

Accidental Release Measures

- Ensure adequate ventilation.
- Use personal protective equipment.
- Avoid dust formation.
- Sweep up and shovel into suitable containers for disposal.
- Do not let product enter drains.

Fire-Fighting Measures

- Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
- Specific hazards arising from the chemical: No information available.
- Special protective equipment for firefighters: As in any fire, wear self-contained breathing apparatus and full protective gear.

Stability and Reactivity

- Reactivity: No information available.

- Chemical stability: Stable under normal conditions.[1]
- Possibility of hazardous reactions: None under normal processing.[1]
- Conditions to avoid: Incompatible products.[1]
- Incompatible materials: Strong oxidizing agents.[1]
- Hazardous decomposition products: No information available.

Experimental Protocols

The following are examples of experimental procedures where **6-Bromo-2,3-difluorobenzaldehyde** has been used as a starting material. These are provided for informational purposes to guide researchers in developing their own detailed standard operating procedures.

Example 1: Synthesis of (6-Bromo-2,3-difluorophenyl)methanol

This protocol describes the reduction of the aldehyde to an alcohol.

- Preparation: In a suitable reaction flask under a nitrogen atmosphere, dissolve **6-Bromo-2,3-difluorobenzaldehyde** (e.g., 20.0 g, 88.7 mmol) in methanol (e.g., 250 mL).
- Reaction: Cool the solution in an ice bath. Add sodium borohydride (e.g., 6.70 g, 177 mmol) portion-wise, maintaining the temperature below 20°C.
- Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for approximately 1 hour. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
- Work-up: Once the reaction is complete, pour the mixture into a saturated aqueous solution of ammonium chloride.
- Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane) three times.

- Purification: Combine the organic extracts, wash with water and then with a saturated aqueous sodium chloride solution. Dry the organic layer over a drying agent (e.g., magnesium sulfate), filter, and concentrate under reduced pressure to yield the crude product. Further purification may be performed by chromatography if necessary.

Example 2: Synthesis of 6-Bromo-2,3-difluorobenzonitrile

This protocol describes the conversion of the aldehyde to a nitrile.

- Preparation: In a reaction flask equipped with a condenser and thermometer, add **6-Bromo-2,3-difluorobenzaldehyde** (e.g., 96.14 g, 435 mmol), hydroxylamine hydrochloride (e.g., 33.3 g, 479 mmol), and formic acid (e.g., 492 mL, 13.1 mol).
- Reaction: Heat the reaction mixture to 90-95°C and stir for the required duration.
- Monitoring: Monitor the reaction by a suitable analytical technique (e.g., HPLC or GC-MS).
- Work-up and Purification: Follow appropriate procedures for quenching, extraction, and purification of the nitrile product as detailed in the specific literature source.

Disclaimer: The information provided in this document is based on available data and is intended for use by qualified individuals. It is the responsibility of the user to conduct a thorough risk assessment and to implement appropriate safety procedures for their specific experimental conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fishersci.com [fishersci.com]
- 2. file.bldpharm.com [file.bldpharm.com]
- 3. 6-溴-2,3-二氟苯甲醛的理化性质及危险特性(SDS\MSDS)表_结构式分子量熔沸闪点 - 洛克化工网 [lookchem.cn]

- To cite this document: BenchChem. [Technical Guide to the Safe Handling of 6-Bromo-2,3-difluorobenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1336277#safety-and-handling-of-6-bromo-2-3-difluorobenzaldehyde>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com